molecular formula C29H47ClO2 B14745520 [(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 2572-49-8

[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B14745520
CAS No.: 2572-49-8
M. Wt: 463.1 g/mol
InChI Key: FLVVMORBHBBNJK-ZGOFRWHMSA-N
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Description

The compound [(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic moleculesteroids , which are characterized by their cyclopenta[a]phenanthrene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, starting from simpler steroid precursors. The synthetic route may include:

    Halogenation: Introduction of the chlorine atom at the 6th position.

    Alkylation: Addition of the 6-methylheptan-2-yl group at the 17th position.

    Acetylation: Formation of the acetate ester at the 3rd position.

These reactions require specific conditions, such as the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: can undergo various chemical reactions, including:

    Oxidation: Conversion to ketones or alcohols.

    Reduction: Hydrogenation of double bonds.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like or under acidic conditions.

    Reduction: Catalysts such as (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols , while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of [(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors , modulating gene expression and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: can be compared with other similar steroidal compounds, such as:

    Testosterone: A natural steroid hormone with anabolic and androgenic properties.

    Cortisol: A glucocorticoid involved in the stress response.

    Estradiol: An estrogen hormone important for reproductive health.

The uniqueness of This compound lies in its specific chemical structure and the resulting biological activities, which may offer distinct advantages in certain applications.

Properties

CAS No.

2572-49-8

Molecular Formula

C29H47ClO2

Molecular Weight

463.1 g/mol

IUPAC Name

[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H47ClO2/c1-18(2)8-7-9-19(3)24-12-13-26-23-16-27(30)29(6)17-21(32-20(4)31)10-11-25(29)22(23)14-15-28(24,26)5/h18-19,21,23-24,26-27H,7-17H2,1-6H3/t19-,21+,23-,24-,26+,27-,28-,29-/m1/s1

InChI Key

FLVVMORBHBBNJK-ZGOFRWHMSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C4CC[C@@H](C[C@]4([C@@H](C[C@@H]23)Cl)C)OC(=O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C4CCC(CC4(C(CC23)Cl)C)OC(=O)C)C

Origin of Product

United States

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